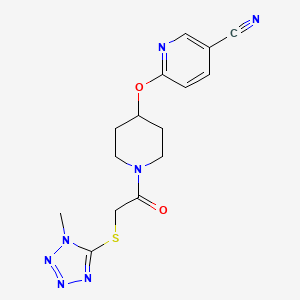
6-((1-(2-((1-méthyl-1H-tétrazol-5-yl)thio)acétyl)pipéridin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C15H17N7O2S and its molecular weight is 359.41. The purity is usually 95%.
BenchChem offers high-quality 6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Bioisostères des Acides Carboxyliques: Les tétrazoles agissent comme des bioisostères non classiques des acides carboxyliques, grâce à leurs valeurs de pKa similaires. Cette propriété leur permet d'imiter les fonctionnalités des acides carboxyliques dans la conception de médicaments .
Activité Antibactérienne
Les tétrazoles présentent des propriétés antibactériennes, ce qui en fait des candidats potentiels pour lutter contre les infections bactériennes. Les chercheurs ont exploré des dérivés de tétrazoles pour leur efficacité contre diverses souches bactériennes .
Activité Antifongique
Similairement aux effets antibactériens, les tétrazoles présentent également une activité antifongique. Leur mode d'action implique la perturbation des membranes cellulaires fongiques et l'inhibition de la croissance .
Propriétés Analgésiques et Anti-Inflammatoires
Les tétrazoles ont été étudiés pour leurs effets analgésiques et anti-inflammatoires. Ces propriétés sont cruciales dans la gestion de la douleur et le contrôle de l'inflammation .
Autres Applications
Au-delà du domaine biologique, les tétrazoles trouvent une utilité dans d'autres domaines:
- Plateformes de Criblage Virtuel: Les tétrazoles servent de plateforme pour le criblage virtuel dans la découverte de médicaments .
En résumé, la chimie multiforme de ce composé ouvre des portes à des applications passionnantes dans la science des matériaux, la médecine et au-delà. Les chercheurs continuent d'explorer son potentiel, ce qui en fait un sujet fascinant pour la recherche scientifique . 🌟
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a 1-methyl-1H-tetrazol-5-yl moiety , which is a common structural motif in many bioactive compounds.
Mode of Action
The presence of the 1-methyl-1H-tetrazol-5-yl group suggests that it might interact with its targets through the formation of hydrogen bonds or other non-covalent interactions . Further experimental studies are needed to elucidate the exact mode of action.
Biochemical Pathways
Compounds containing a 1-methyl-1h-tetrazol-5-yl group have been reported to be involved in various biological processes . More research is needed to determine the specific pathways affected by this compound.
Pharmacokinetics
The presence of the 1-methyl-1H-tetrazol-5-yl group and the piperidin-4-yl group might influence its absorption and distribution profiles . Further pharmacokinetic studies are needed to understand the bioavailability of this compound.
Propriétés
IUPAC Name |
6-[1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c1-21-15(18-19-20-21)25-10-14(23)22-6-4-12(5-7-22)24-13-3-2-11(8-16)9-17-13/h2-3,9,12H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSUPJOGJKZDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)
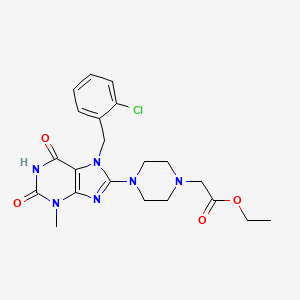
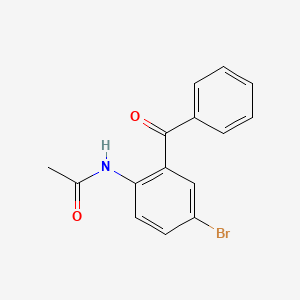
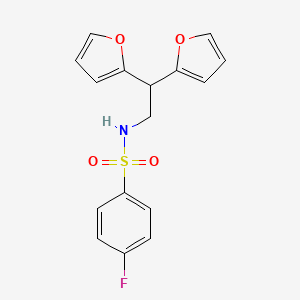
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2471918.png)
![N'-(3-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2471920.png)
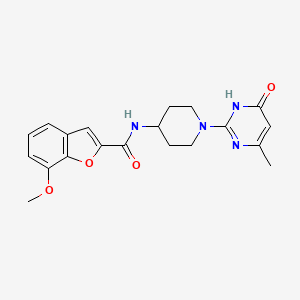


![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)
![3-(3,4-dichlorophenyl)-5-[3-(pyridin-3-yl)phenyl]-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2471928.png)
![1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2471931.png)


